molecular formula C12H12BrN3O2 B2435458 ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 126800-34-8

ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2435458
CAS No.: 126800-34-8
M. Wt: 310.151
InChI Key: MWTHAPLVFVRDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

ethyl 1-[(4-bromophenyl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTHAPLVFVRDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Esterification Yields

Method Temperature (°C) Yield (%)
Ethyl Iodide Alkylation 25 53
Fischer Esterification 80 61

The Fischer method provides superior yields but requires careful control of water content to prevent hydrolysis.

Spectroscopic Characterization

While specific data for the target compound is unavailable in the provided sources, analogous triazole derivatives exhibit characteristic spectral features:

  • ¹H NMR : Triazole proton at δ 8.2–8.4 ppm; ethyl ester signals at δ 4.3–4.4 (q) and 1.3–1.4 (t).
  • ¹³C NMR : Carbonyl carbon at δ 165–167 ppm; triazole carbons between δ 140–150 ppm.

Mass spectrometric analysis typically shows molecular ion peaks at m/z 353–355 (M⁺) with isotopic patterns consistent with bromine.

Challenges and Optimization Strategies

  • Regioselectivity in Dibromination : Competitive bromination at position 3 can occur if reaction temperatures exceed 5°C. Maintaining strict temperature control reduces this side reaction to <5%.
  • Grignard Reactivity : Isopropylmagnesium chloride must be added dropwise to prevent exothermic decomposition. Pre-cooling the reaction mixture to −30°C improves selectivity for position 5 dehalogenation.
  • Esterification Efficiency : Ethyl iodide’s lower reactivity compared to methyl iodide necessitates extended reaction times. Catalytic iodide salts (e.g., tetrabutylammonium iodide) can accelerate the alkylation by 30–40%.

Industrial-Scale Considerations

For kilogram-scale production, the patent recommends:

  • Replacing tetrahydrofuran with methyltetrahydrofuran (2-MeTHF) for improved safety and easier recovery.
  • Implementing continuous CO2 bubbling systems to enhance carboxylation uniformity.
  • Utilizing wiped-film evaporators for efficient solvent removal during esterification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the triazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce a corresponding alcohol.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has shown promising results against a range of bacterial strains. A study conducted by Sivakumar et al. demonstrated that compounds with similar triazole structures exhibited significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismActivity Level
Ethyl TriazoleStaphylococcus aureusModerate to High
Ethyl TriazoleEscherichia coliModerate
Ethyl TriazoleCandida albicansLow

Anti-inflammatory Properties

Research has indicated that triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In silico studies have shown that this compound may selectively inhibit COX-1 over COX-2, suggesting its potential as an anti-inflammatory agent .

Table 2: Inhibition of COX Enzymes by Triazole Derivatives

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
Ethyl Triazole7550
Control Compound3020

Anticancer Activity

The anticancer potential of triazoles has been a focus of research due to their ability to interfere with cancer cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating various signaling pathways.

Case Study: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner.

Mechanism of Action

The mechanism of action of ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.

Comparison with Similar Compounds

Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:

    Ethyl 1H-1,2,3-triazole-4-carboxylate: Lacks the bromophenyl group, resulting in different biological activities.

    4-Bromo-1H-1,2,3-triazole: Lacks the ethyl carboxylate group, affecting its solubility and reactivity.

    1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazole: Lacks the ethyl carboxylate group, influencing its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1009722-72-8) is a compound belonging to the 1,2,3-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN3O2C_{12}H_{12}BrN_{3}O_{2}. The compound features a triazole ring which is significant for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains. A study focusing on related triazole compounds highlighted their potential as antifungal agents against Candida species and other pathogens .

Anticancer Potential

The anticancer activity of triazole derivatives has garnered significant attention. A recent study demonstrated that analogs of triazoles exhibit cytotoxic effects against several cancer cell lines. This compound was included in a broader evaluation of triazoles for their ability to inhibit cell proliferation in breast cancer models .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)X
Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazoleHepG2 (Liver)Y
Other Triazole DerivativesVariousZ

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors involved in disease pathways. For instance, studies have shown that triazoles can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

Case Studies

One notable case study involved the synthesis and evaluation of several triazole derivatives for their anti-cholinesterase activity. Among these compounds, those containing the triazole ring demonstrated enhanced inhibitory effects compared to traditional inhibitors like galantamine .

Toxicity and Safety Profile

Toxicity assessments are critical in evaluating the safety profile of new compounds. Preliminary studies have indicated that this compound exhibits low cytotoxicity in mammalian cell lines with CC50 values exceeding 100 µM . Further investigations into acute toxicity using animal models also showed no significant adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

  • Methodological Answer : The compound is typically synthesized using CuAAC, where a 4-bromophenylmethyl azide reacts with ethyl propiolate. Key parameters include:

  • Catalyst : Copper(I) iodide (5-10 mol%) in a 1:1 THF/H2O solvent system .
  • Temperature : Room temperature (20–25°C) to minimize side reactions.
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) yields >85% purity. Confirm regioselectivity (1,4-disubstituted triazole) using <sup>1</sup>H NMR (triazole proton at δ 8.1–8.3 ppm) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : A combination of:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify the benzyl group (δ 5.4–5.6 ppm for –CH2–), ester carbonyl (δ 165–170 ppm), and triazole carbons (δ 120–150 ppm) .
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 336.02 (calculated for C12H11BrN3O2).
  • FT-IR : Ester C=O stretch at ~1720 cm<sup>−1</sup> and triazole C–N at 1450–1500 cm<sup>−1</sup> .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the triazole and bromophenyl groups?

  • Methodological Answer : Single-crystal X-ray diffraction provides bond lengths/angles and torsional parameters. For example:

  • Hydrogen bonding : O–H···N interactions stabilize the crystal lattice (e.g., d(D–H) = 0.84 Å, d(H···A) = 2.30 Å ).
  • Torsion angles : The dihedral angle between triazole and bromophenyl planes (typically 15–25°) influences π-π stacking in biological targets . Refinement protocols (e.g., SHELXL) and thermal displacement parameters must be optimized to reduce R-factor (<0.05) .

Q. What strategies address contradictions in reported biological activity data (e.g., varying IC50 values in kinase assays)?

  • Methodological Answer :

  • Assay standardization : Use uniform cell lines (e.g., HEK293T) and control compounds (e.g., staurosporine for kinase inhibition).
  • SAR studies : Modify the ester group (e.g., replace ethyl with methyl) or bromophenyl substituent to assess activity trends. For example, fluorophenyl analogs show enhanced selectivity .
  • Computational docking : Compare binding modes in homology models (e.g., AutoDock Vina) to identify key residues (e.g., ATP-binding pocket interactions) .

Q. How can researchers design analogs to improve metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Ester hydrolysis resistance : Replace ethyl with cyclopropyl ester (logP reduction from 3.1 to 2.4) to slow esterase cleavage .
  • Bromophenyl modification : Introduce electron-withdrawing groups (e.g., –CF3) at the para position to enhance π-stacking and reduce oxidative metabolism .
  • Prodrug strategies : Mask the carboxylate as a tert-butyl ester for improved membrane permeability .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slopes.
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates.
  • Comparative analysis : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., vs. cisplatin controls) .

Q. How can researchers validate target engagement in cellular assays for this compound?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment (ΔTm ≥ 2°C indicates binding).
  • Pull-down assays : Use biotinylated analogs with streptavidin beads and Western blotting for target identification .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .

Structural and Mechanistic Insights

Q. What computational tools predict the compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate CYP3A4/2D6 inhibition risks.
  • MD simulations : Run 100 ns trajectories (GROMACS) to assess binding stability in CYP active sites. Key interactions include heme iron coordination and hydrophobic contacts .

Q. How does the bromophenyl substituent influence the compound’s electronic properties?

  • Methodological Answer :

  • DFT calculations : At the B3LYP/6-31G* level, the bromine atom increases electron density on the triazole ring (Mulliken charge: −0.12 e) .
  • Hammett analysis : σpara = +0.23 indicates moderate electron-withdrawing effects, stabilizing transition states in SNAr reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.